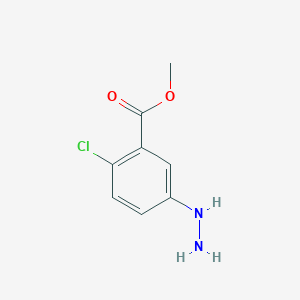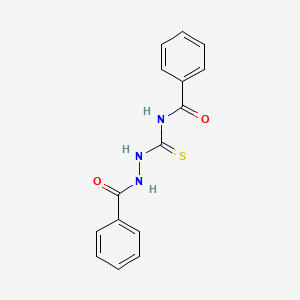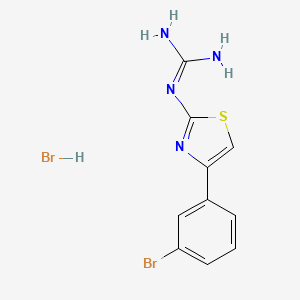
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used in the synthetic preparation of guanidinothiazoles, which are known for their role as T-type calcium channel blockers. This compound has a molecular formula of C10H9BrN4S·x HBr and a molecular weight of 297.17 + x (80.91).
Méthodes De Préparation
The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 3-bromophenyl isothiocyanate with guanidine to form the thiazole ring. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of guanidinothiazoles, which are important in the study of T-type calcium channel blockers.
Biology: The compound is used in biological studies to investigate the role of T-type calcium channels in various physiological processes.
Medicine: Research on this compound contributes to the development of new drugs targeting T-type calcium channels, which are implicated in conditions such as epilepsy, pain, and cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves its interaction with T-type calcium channels. The compound binds to these channels and inhibits their activity, which can modulate calcium influx in cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and hormone secretion.
Comparaison Avec Des Composés Similaires
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is unique due to its specific structure and its role as a T-type calcium channel blocker. Similar compounds include other guanidinothiazoles and thiazole derivatives, such as:
- 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine
- 1-(4-(2-Bromophenyl)thiazol-2-yl)guanidine
- 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine
These compounds share structural similarities but may differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEAZNFIAZAIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
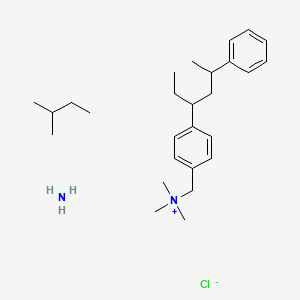
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

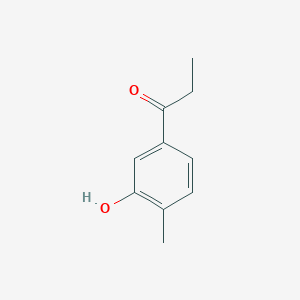
![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)

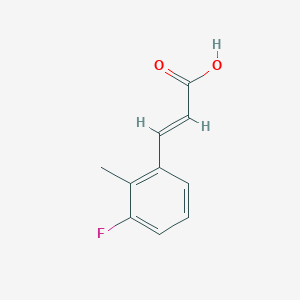
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
